Cas no 1097805-82-7 (2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid)
2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylicacid
- 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid
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- Inchi: 1S/C16H14N2O2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20)
- InChI Key: OMQUDLMRCWCZAW-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)NC(C1C=CC(=CC=1)CC)=N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- XLogP3: 3.6
- Topological Polar Surface Area: 66
2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM485769-1g |
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid |
1097805-82-7 | 97% | 1g |
$110 | 2023-03-19 | |
| Chemenu | CM485769-5g |
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid |
1097805-82-7 | 97% | 5g |
$295 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606465-1g |
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid |
1097805-82-7 | 97% | 1g |
¥686.0 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606465-5g |
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid |
1097805-82-7 | 97% | 5g |
¥2051.0 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672913-10g |
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid |
1097805-82-7 | 98% | 10g |
¥7349.00 | 2024-08-09 |
2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid
Introduction to 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid (CAS No. 1097805-82-7)
2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1097805-82-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound belongs to the benzoimidazole family, a class of molecules known for their diverse pharmacological properties and applications in treating various diseases.
The structural framework of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid consists of a benzoimidazole core, which is a fused ring system comprising a benzene ring and an imidazole ring. The presence of an ethyl substituent at the para position of the phenyl ring and a carboxylic acid group at the 5-position introduces specific functional attributes that contribute to its chemical reactivity and biological interactions. This particular arrangement of functional groups makes the compound a versatile scaffold for further chemical modifications and derivatization, enabling the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on benzoimidazole derivatives due to their demonstrated efficacy in various biological assays. The benzoimidazole core is particularly recognized for its role in modulating enzyme activities, particularly those involving kinases and other signaling pathways critical in cancer biology. Studies have shown that benzoimidazole derivatives can exhibit inhibitory effects on targets such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and tyrosine kinases, which are often overexpressed or mutated in cancer cells.
One of the most compelling aspects of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid is its potential as a lead compound for the development of kinase inhibitors. Kinase inhibitors are a cornerstone of modern oncology, with several FDA-approved drugs belonging to this class demonstrating remarkable success in treating cancers. The ethyl substituent at the phenyl ring may enhance binding affinity to target proteins by optimizing hydrophobic interactions, while the carboxylic acid group provides opportunities for further derivatization through esterification or amidation, leading to improved solubility and bioavailability.
Moreover, the benzoimidazole moiety is known to exhibit anti-inflammatory properties, making 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid a promising candidate for therapeutic applications beyond oncology. Inflammatory processes are implicated in various chronic diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular diseases. Preclinical studies have suggested that benzoimidazole derivatives can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The structural features of this compound may enable it to interact with transcription factors and signaling molecules involved in inflammation, thereby reducing pathological responses.
The synthesis of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols or anilines with glyoxal or its derivatives to form the benzoimidazole core. Subsequent functionalization at the 5-position with a carboxylic acid group typically involves carboxylation or oxidation reactions. The introduction of the ethyl substituent at the para position can be achieved through alkylation reactions using ethylating agents under controlled conditions.
The pharmacokinetic profile of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid is another critical aspect that influences its therapeutic potential. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be thoroughly evaluated to determine its suitability for clinical development. Computational modeling techniques, including molecular docking and pharmacokinetic simulations, have been employed to predict how this compound might behave within biological systems. These simulations help in identifying potential metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
In vitro studies have begun to elucidate the mechanistic basis of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid's biological activity. Initial experiments have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis or arresting cell cycle progression. Mechanistic studies using immunoblotting and enzyme activity assays have revealed that it may exert its effects by modulating downstream signaling pathways associated with cell survival and growth. Additionally, its ability to interact with specific protein targets has been investigated using surface plasmon resonance (SPR) spectroscopy and X-ray crystallography.
The versatility of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid as a chemical scaffold has also led to its exploration in combination therapies. By pairing this compound with other drugs that target different pathways or mechanisms, researchers aim to enhance therapeutic efficacy while minimizing side effects. Combination regimens are particularly relevant in cancer treatment, where polypharmacological approaches have shown promise in overcoming drug resistance and improving patient outcomes.
Future directions in the research of 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid include further optimization of its chemical structure through medicinal chemistry strategies such as library synthesis and high-throughput screening (HTS). These approaches allow for rapid identification of analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, preclinical studies involving animal models will be essential for evaluating its safety profile and therapeutic efficacy before human clinical trials can commence.
The broader significance of compounds like 2-(4-Ethyl-phenyl)-3H-benzoimidazole-5-carboxylic acid lies in their contribution to advancing our understanding of disease mechanisms at a molecular level. By providing insights into how these molecules interact with biological targets, researchers can develop more targeted and effective treatments for complex diseases such as cancer and inflammation-related disorders. As computational biology continues to evolve alongside experimental techniques, the discovery and development pipeline for novel therapeutics will be further accelerated.
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